molecular formula C22H18FN5O2 B2541484 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide CAS No. 2380179-77-9

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide

Cat. No.: B2541484
CAS No.: 2380179-77-9
M. Wt: 403.417
InChI Key: LUDLUBACBLTOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyrazine moiety, an azetidine ring, and a fluorophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-27(17-13-28(14-17)21-20(12-24)25-9-10-26-21)22(29)15-3-2-4-19(11-15)30-18-7-5-16(23)6-8-18/h2-11,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDLUBACBLTOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.